3-methylidenehexan-1-ol

Description

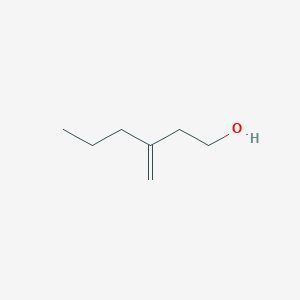

3-Methylidenehexan-1-ol (C₇H₁₂O) is a branched unsaturated alcohol characterized by a methylidene group (CH₂=CH–) at the third carbon of a six-carbon chain, terminated by a hydroxyl group at position 1. This structure imparts unique reactivity due to the conjugated double bond and primary alcohol functionality. The methylidene group may enhance electrophilic reactivity compared to saturated alcohols, influencing solubility, boiling point, and metabolic pathways.

Properties

IUPAC Name |

3-methylidenehexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWROKMCJAGKDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803-71-0 | |

| Record name | 3-methylidenehexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylidenehexan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methylidenehex-1-ene. The reaction typically proceeds as follows:

Hydroboration: The addition of diborane (B2H6) to 3-methylidenehex-1-ene in tetrahydrofuran (THF) solvent.

Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene followed by selective functionalization of the resulting oligomers. This method allows for large-scale production with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenehexan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form 3-methylhexan-1-ol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Methylidenehexanal or 3-methylidenehexanoic acid.

Reduction: 3-Methylhexan-1-ol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Methylidenehexan-1-ol serves as an essential building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to produce saturated alcohols.

- Substitution : The hydroxyl group can be replaced with halides or amines.

Table 1: Common Reactions of this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | 3-Methylidenehexan-2-one | KMnO4, CrO3 |

| Reduction | 3-Methylhexan-1-ol | LiAlH4, NaBH4 |

| Substitution | 3-Methylidenehexan-2-chloride | SOCl2, PBr3 |

Biological Applications

Enzyme Interaction Studies

Research indicates that this compound can be utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds with biomolecules makes it a candidate for exploring biochemical mechanisms.

Pharmaceutical Research

The compound is also being studied for its potential therapeutic effects. Investigations into its interactions with biological targets are ongoing, focusing on drug design and development processes that leverage its unique properties.

Industrial Applications

Flavor and Fragrance Production

In the industrial sector, this compound is used in the synthesis of flavors and fragrances. Its structural characteristics contribute to the development of compounds with desirable olfactory properties.

Materials Science

The compound's reactivity allows it to be employed in materials science for creating polymers and other materials with specific functionalities. Its role in enhancing material properties is an area of active research.

Case Studies

-

Synthesis of Novel Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel compounds with enhanced biological activity. The reactions were optimized for yield and purity, showcasing its versatility in organic synthesis. -

Biological Activity Assessment

Research conducted on the biological activity of derivatives of this compound revealed promising results in terms of enzyme inhibition. This opens avenues for further exploration in drug development.

Mechanism of Action

The mechanism of action of 3-methylidenehexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The methylidene group can participate in electrophilic and nucleophilic reactions, further modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methylidenehexan-1-ol with structurally related alcohols, based on data from the evidence:

*Calculated based on molecular formula.

Key Structural and Functional Comparisons:

Unsaturation vs. Saturation :

- This compound and 3-hexen-1-ol both feature double bonds, enhancing electrophilic reactivity compared to saturated analogs like hexan-1-ol. The methylidene group may confer greater steric hindrance than a simple double bond .

- Saturated alcohols (e.g., hexan-1-ol) exhibit higher volatility and lower boiling points due to weaker intermolecular forces .

Branching and Steric Effects: 2-Ethylhexanol’s branched structure reduces water solubility compared to linear alcohols but improves compatibility with nonpolar matrices (e.g., plastics) . Tertiary alcohols like 3-methyl-1-hexen-3-ol are less acidic than primary alcohols, affecting deprotonation in synthetic reactions .

Functional Group Diversity :

- The thioether group in 3-(methylsulfanyl)hexan-1-ol introduces sulfur-based reactivity (e.g., nucleophilic substitution) absent in oxygenated analogs .

- Hydroxyl positioning (primary vs. secondary) influences metabolic pathways; primary alcohols are more readily oxidized to aldehydes/carboxylic acids .

Hazard Profiles: Unsaturated alcohols (e.g., 3-hexen-1-ol) require stringent flammability controls due to lower flash points . Branched alcohols like 2-ethylhexanol pose moderate irritation risks but are less volatile than linear counterparts .

Research Findings and Data Gaps

Synthetic Routes :

- Evidence suggests that analogs like 3-sulfanylhexan-1-ol are synthesized via nucleophilic addition to α,β-unsaturated carbonyls . Similar methods (e.g., Michael addition) may apply to this compound.

Spectroscopic Data :

- IR and MS data for related compounds (e.g., 3-methoxyaniline derivatives ) highlight characteristic peaks for hydroxyl (~3400 cm⁻¹) and double bonds (~1600 cm⁻¹), which would aid in identifying this compound.

Toxicity and Safety :

- While this compound’s hazards are undocumented, analogs like hexan-1-ol require precautions for flammability and skin irritation .

Biological Activity

3-Methylidenehexan-1-ol, a compound with the molecular formula , has garnered interest in various fields due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anti-inflammatory effects, and its role in various biochemical pathways.

This compound is an unsaturated alcohol characterized by a branched structure. Its unique configuration contributes to its reactivity and interaction with biological systems. The compound is primarily studied for its potential applications in pharmaceuticals and agriculture.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted that compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This property suggests potential therapeutic applications in treating inflammatory diseases.

3. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress within cells. Preliminary findings suggest that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of this compound:

- Study on Antimicrobial Activity : A comparative analysis of various alcohols found that this compound exhibited superior antimicrobial activity compared to its linear counterparts, highlighting the importance of molecular structure in biological efficacy .

- Inflammation Model : In a controlled experiment using murine models, administration of this compound resulted in a significant reduction in inflammatory markers compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.